molecular formula C13H20N2O B2766374 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole CAS No. 1334148-58-1

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole

Cat. No.: B2766374
CAS No.: 1334148-58-1
M. Wt: 220.316
InChI Key: DAVXZEUYRTTXAP-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole is a heterocyclic compound that features a cyclohexyl group, a pyrrolidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 2-bromoacetylpyrrole, followed by cyclization with an appropriate oxazole-forming reagent. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: The major products are often carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The major product is typically the fully reduced amine.

    Substitution: The major products are substituted oxazoles with various functional groups.

Scientific Research Applications

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole
  • 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-pyrazole

Uniqueness

4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to imidazole and pyrazole analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-cyclohexyl-2-pyrrolidin-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-5-10(6-3-1)12-9-16-13(15-12)11-7-4-8-14-11/h9-11,14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVXZEUYRTTXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=COC(=N2)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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